2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H12N6OS2 and its molecular weight is 332.4. The purity is usually 95%.
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Biological Activity
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes imidazole and pyridazine rings, which are known for their diverse pharmacological properties.
Structural Overview
The molecular formula of this compound is C13H12N6OS2 with a molecular weight of approximately 332.4 g/mol. The unique arrangement of functional groups within the molecule contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C13H12N6OS2 |
Molecular Weight | 332.4 g/mol |
Structural Features | Imidazole, Pyridazine, Thiazole |
Potential Applications | Anticancer, Antimicrobial |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to enzyme inhibition. Additionally, the pyridazine moiety can modulate receptor functions, influencing various cellular pathways involved in disease processes .
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activities. For example, derivatives containing imidazole and pyridine rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains, indicating the potential for this compound to serve as an antimicrobial agent .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting β-secretase (BACE-1), an enzyme involved in the pathogenesis of Alzheimer’s disease. In vitro studies have revealed that certain derivatives exhibit low cytotoxicity while maintaining high affinity towards BACE-1 .
Study on Antitubercular Activity
In a related study focusing on substituted derivatives of thiazole and imidazole compounds, several showed significant activity against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, highlighting the potential for similar derivatives like 2-((6-(1H-imidazol-1-y)pyridazin-3-y)thio)-N-(4-methylthiazol-2-y)acetamide to contribute to antitubercular therapies .
Structure–Activity Relationship (SAR)
A structure–activity relationship analysis indicated that modifications in the thiazole and imidazole rings significantly influence biological activity. For instance, electron-withdrawing groups at specific positions enhanced the anticancer properties of certain derivatives, suggesting that similar modifications could optimize the activity of 2-((6-(1H-imidazol-1-y)pyridazin-3-y)thio)-N-(4-methylthiazol-2-y)acetamide .
Properties
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c1-9-6-22-13(15-9)16-11(20)7-21-12-3-2-10(17-18-12)19-5-4-14-8-19/h2-6,8H,7H2,1H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYBFGVVAJYZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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